1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide
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Overview
Description
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAP is a piperidine derivative that is commonly used as a catalyst in organic synthesis reactions.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide acts as a nucleophilic catalyst in organic synthesis reactions by accepting a proton from the substrate and forming a reactive intermediate. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide also acts as a base catalyst by abstracting a proton from the solvent, which increases the nucleophilicity of the substrate. The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in drug discovery and material science is still under investigation.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has no known biochemical or physiological effects on living organisms. However, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide is toxic and should be handled with care in the laboratory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide as a catalyst in organic synthesis reactions include its high reactivity, low cost, and ease of use. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide can also be easily removed from the reaction mixture through simple filtration or extraction processes. The limitations of using 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide include its toxicity, which requires proper handling and disposal procedures, and its limited solubility in some solvents.
Future Directions
For research on 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide include the development of new synthesis methods for 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide and its derivatives, the investigation of the mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in drug discovery and material science, and the exploration of new applications for 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in other fields of scientific research. Additionally, the use of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in combination with other catalysts or reagents may lead to the development of more efficient and selective organic synthesis reactions.
Synthesis Methods
The synthesis of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide involves the reaction of 3-methylbenzylamine with piperidine-3-carboxylic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified through crystallization and recrystallization processes. The yield of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. In organic synthesis, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide is commonly used as a catalyst for the esterification and amidation reactions. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics. In drug discovery, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used as a building block for the synthesis of potential drug candidates. In material science, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used as a template for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-6-4-7-14(10-13)11-17-16(20)15-8-5-9-19(12-15)23(21,22)18(2)3/h4,6-7,10,15H,5,8-9,11-12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNHKIBIWAJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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